REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:14]1([S:20][CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH3:21][S:20][C:14]1[CH:19]=[CH:18][C:17]([C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[O:13])=[CH:16][CH:15]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
8.19 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SC
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Name
|
polyphosphoric acid
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction mixture
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Type
|
ADDITION
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Details
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was poured onto ice water
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Type
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EXTRACTION
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Details
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extracted with ethylacetate
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Type
|
WASH
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Details
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The organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give oil, which
|
Type
|
CUSTOM
|
Details
|
was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)C(=O)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |